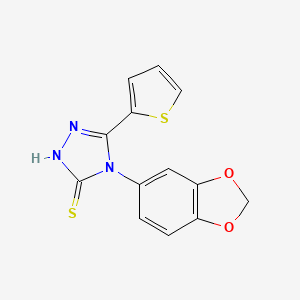![molecular formula C15H17F3N2O3S B6121321 N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-2-propene-1-sulfonamide](/img/structure/B6121321.png)
N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-2-propene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-2-propene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a sulfonamide-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-2-propene-1-sulfonamide involves the inhibition of certain enzymes and signaling pathways that play a role in inflammation and tumor growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) signaling pathway, both of which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-2-propene-1-sulfonamide is its ability to inhibit the activity of COX-2 and the NF-κB signaling pathway, making it a potential candidate for the treatment of inflammation and tumor growth. However, one limitation is its potential toxicity and side effects, which need to be further studied and evaluated.
Orientations Futures
1. Further studies on the toxicity and side effects of N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-2-propene-1-sulfonamide in animal models and human clinical trials.
2. Investigation of its potential use in the treatment of other diseases such as multiple sclerosis and rheumatoid arthritis.
3. Development of more efficient synthesis methods for this compound.
4. Investigation of its potential use in combination with other drugs for enhanced therapeutic effects.
5. Investigation of its potential use in the prevention of cancer metastasis.
Méthodes De Synthèse
The synthesis of N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-2-propene-1-sulfonamide involves the reaction of 2-(trifluoromethyl)benzaldehyde with pyrrolidine and subsequent reaction of the resulting intermediate with 2-propenesulfonyl chloride. The final product is obtained through purification and characterization techniques such as column chromatography and NMR spectroscopy.
Applications De Recherche Scientifique
N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-2-propene-1-sulfonamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]prop-2-ene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O3S/c1-2-7-24(22,23)19-12-8-14(21)20(10-12)9-11-5-3-4-6-13(11)15(16,17)18/h2-6,12,19H,1,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLSJGXXOHZNJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1,3-benzodioxol-5-yl-1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6121244.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-N-(3-fluorophenyl)-3-piperidinamine](/img/structure/B6121255.png)
![1-[(2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B6121268.png)
![2-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6121271.png)

![N-(4-isopropylphenyl)-1-[3-(methylthio)propanoyl]-3-piperidinamine](/img/structure/B6121281.png)
![ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6121287.png)
![1-[2-(3-chlorophenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B6121297.png)
![7-(cyclopropylmethyl)-2-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121316.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B6121319.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone](/img/structure/B6121325.png)

![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B6121332.png)
![2-[4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6121337.png)